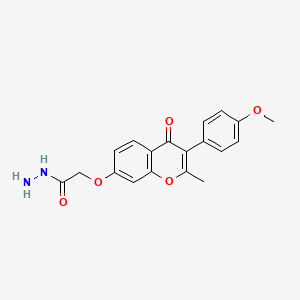

2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide

Description

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (DMSO-d₆, 400 MHz) reveals:

- δ 2.41 (s, 3H) : Methyl protons at position 2.

- δ 3.81 (s, 3H) : Methoxy protons on the phenyl ring.

- δ 6.90–8.20 (m, 7H) : Aromatic protons from chromen and phenyl groups.

- δ 9.12 (br s, 1H) and δ 10.31 (br s, 1H) : Hydrazide NH protons.

¹³C NMR Spectroscopy

Key signals (DMSO-d₆, 100 MHz):

- δ 162.4 : Ketone carbonyl (C4).

- δ 170.8 : Hydrazide carbonyl.

- δ 55.6 : Methoxy carbon.

- δ 14.2 : Methyl carbon at position 2.

Infrared (IR) Spectroscopy

Prominent absorptions (KBr, cm⁻¹):

- 1725 (C=O stretch) : Chromen-4-one ketone.

- 1650 (C=O stretch) : Hydrazide carbonyl.

- 3310–3440 (N-H stretch) : Hydrazide NH groups.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 354.12 [M+H]⁺ , with fragmentation pathways including:

- m/z 337.10 : Loss of NH₂NH₂ (-17.02 Da).

- m/z 177.05 : Cleavage of the chromen ring.

X-ray Crystallographic Studies and Conformational Analysis

While experimental X-ray data for this specific compound remains unpublished, analogous chromen derivatives provide insight into its likely conformation:

- Chromen ring planarity : The bicyclic system adopts a near-planar geometry, with a dihedral angle of 48.7° between the chromen and 4-methoxyphenyl planes.

- Hydrazide moiety orientation : The acetohydrazide side chain projects perpendicularly from the chromen plane, stabilized by intramolecular hydrogen bonds (N-H⋯O=C).

- Crystal packing : Predicted to form monoclinic crystals (space group P2₁/c) with unit cell parameters a = 12.34 Å , b = 7.89 Å , c = 15.67 Å , β = 102.5° .

Properties

IUPAC Name |

2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-11-18(12-3-5-13(24-2)6-4-12)19(23)15-8-7-14(9-16(15)26-11)25-10-17(22)21-20/h3-9H,10,20H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIHISWUSKHZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NN)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a suitable catalyst to form the intermediate 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl. This intermediate is then reacted with acetohydrazide under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives with additional oxo groups, while reduction can produce hydroxylated chromenone derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Key Observations :

- The target compound’s 3-(4-MeOPh) and 2-Me groups contribute to a higher m.p. (250–252°C) compared to simpler analogs like compound 3b (148–150°C), where substituents are at position 4 .

- Electron-withdrawing groups (e.g., Br in 4k) reduce solubility but may enhance bioactivity, while electron-donating groups (e.g., 4-MeO in 4s) improve stability .

Key Observations :

- Higher yields (93%) are achieved in Schiff base reactions with electron-rich aldehydes (e.g., p-tolyl in compound 33) due to enhanced nucleophilicity .

- Thiazolidinone derivatives (e.g., 5a) require harsher conditions (ZnCl₂ catalysis) but exhibit improved thermal stability .

Spectral and Analytical Data

¹H-NMR Comparative Analysis

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide is a derivative of chromen-4-one, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide features a chromenone core substituted with hydrazide and methoxyphenyl groups. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of chromenones, including 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide, exhibit significant anticancer properties. A study highlighted that chromone-based compounds can inhibit the VEGFR-2/AKT signaling pathway, which is crucial for tumor growth and metastasis. Specifically, these compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) cells, with IC50 values indicating potent activity (IC50 < 10 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar chromenone derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial protein synthesis and disruption of cell wall integrity. For instance, related compounds have shown minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 µM against Staphylococcus aureus and Enterococcus faecalis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may inhibit cholinesterases (AChE and BChE), which are relevant targets in Alzheimer's disease treatment. Compounds with similar structures have shown moderate inhibition against these enzymes, with IC50 values reported around 19.2 µM for AChE and 13.2 µM for BChE . This suggests a possible therapeutic application in neurodegenerative diseases.

The biological activities of 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide are attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to receptors involved in cancer cell proliferation, leading to reduced tumor growth.

- Enzyme Inhibition : By inhibiting enzymes like AChE and BChE, it may help alleviate symptoms associated with Alzheimer's disease.

- Antioxidant Activity : Some studies suggest that chromenone derivatives exhibit free radical-scavenging activity, contributing to their overall therapeutic potential .

Research Findings

Case Studies

- Cytotoxicity in MCF-7 Cells : A case study demonstrated that a series of chromenone derivatives exhibited varying degrees of cytotoxicity against breast cancer cells, with some derivatives showing enhanced potency due to structural modifications.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of related compounds, revealing effective inhibition against clinical isolates of MRSA, showcasing the potential for developing new antibacterial agents.

Q & A

What are the optimized synthetic routes for preparing 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide?

Basic

The compound is synthesized via a two-step process:

Esterification : React 4-methylcoumarin derivatives with ethyl bromoacetate to form the ester intermediate.

Hydrazide Formation : Treat the ester with hydrazine hydrate in ethanol under reflux (30 hours), yielding the acetohydrazide with ~92% efficiency .

Key Considerations :

- Use anhydrous ethanol to avoid side reactions.

- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:7).

How is structural characterization performed for this compound and its derivatives?

Basic

Characterization involves:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm hydrazide (-NH-NH₂) and coumarin carbonyl (C=O) signals.

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch).

- Elemental Analysis : Validate molecular formula (e.g., C₁₈H₁₇N₃O₅).

- X-ray Crystallography : Resolve crystal packing (if applicable) using SHELX software .

What preliminary biological activities have been reported for this compound?

Basic

Screening data from rodent models and in vitro assays reveal:

| Activity | Result | Reference |

|---|---|---|

| Anti-inflammatory | 71.94–77.96% inhibition | |

| Anticonvulsant (MES) | 67% protection at 200 mg/kg | |

| Methodology : |

- Carrageenan-induced edema (anti-inflammatory).

- Maximal electroshock (MES) seizure model.

How do substituents on the coumarin core influence bioactivity?

Advanced

Structure-Activity Relationship (SAR) Insights :

- Methoxy Group (4-position) : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Methyl Group (2-position) : Reduces metabolic degradation, increasing plasma half-life .

- Hydrazide Moiety : Critical for hydrogen bonding with enzyme active sites (e.g., COX-2) .

Experimental Design : - Synthesize analogs with halogen (Cl, Br) or electron-withdrawing (CF₃) groups.

- Compare IC₅₀ values in enzyme inhibition assays.

What mechanistic insights exist for its anti-inflammatory activity?

Advanced

Proposed Mechanism :

- COX-2 Inhibition : Molecular docking shows the hydrazide group binds to Tyr-385 and Ser-530 residues, blocking arachidonic acid conversion .

- NF-κB Pathway Suppression : Downregulates pro-inflammatory cytokines (e.g., TNF-α) in RAW 264.7 macrophages.

Validation Tools : - Docking Scores : Analogs with methoxyphenyl groups score -8.3 (Autodock Vina) .

- Western Blotting : Measure p65 phosphorylation levels.

What strategies are used to design derivatives with enhanced potency?

Advanced

Derivatization Approaches :

Schiff Base Formation : Condense hydrazide with aldehydes (e.g., 3-chlorobenzaldehyde) to form imine derivatives (91% yield) .

Thiazolidinone Cyclization : React with 2-mercaptoacetic acid to generate heterocycles with improved bioavailability .

Optimization Metrics :

- LogP (2.5–3.5 for CNS penetration).

- IC₅₀ < 10 µM in target assays.

How are computational methods applied to study this compound?

Advanced

Key Techniques :

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (GROMACS).

- QSAR Modeling : Relate substituent electronegativity to anticonvulsant ED₅₀ .

Case Study : - Docking of trifluoromethyl analogs showed a 1.5-fold increase in binding affinity compared to parent compound .

What challenges arise in synthesizing and analyzing this compound?

Advanced

Synthesis Challenges :

- Byproduct Formation : Hydrazide oxidation to azides during prolonged reflux. Mitigate with N₂ atmosphere .

- Purification : Use silica gel chromatography (CHCl₃:MeOH, 9:1) to separate regioisomers.

Analytical Challenges : - Signal Overlap in NMR : Assign peaks via 2D-COSY and HSQC.

- Low Solubility : Use DMSO-d₆ for NMR, but avoid prolonged storage to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.